Ethyl 3-Amino-5-chloro-4-(1-piperidinyl)benzoate
Description
Properties
IUPAC Name |
ethyl 3-amino-5-chloro-4-piperidin-1-ylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-19-14(18)10-8-11(15)13(12(16)9-10)17-6-4-3-5-7-17/h8-9H,2-7,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUYLBNGEYBTEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)N2CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Ethyl 4-(1-Piperidinyl)benzoate
Reaction : Nucleophilic aromatic substitution (SNAr) of ethyl 4-fluorobenzoate with piperidine.
Conditions :
-
Solvent: Dimethylformamide (DMF), 80°C
-
Catalyst: Potassium carbonate (K2CO3)
Mechanism : The electron-withdrawing ester group activates the para position for displacement by piperidine’s nucleophilic nitrogen.
Step 2: Nitration at C3
Reaction : Electrophilic nitration using mixed acid (HNO3/H2SO4).
Conditions :
Regiochemical outcome : The piperidinyl group directs nitration to the meta position (C3) via resonance activation.
Step 3: Chlorination at C5
Reaction : Electrophilic chlorination using Cl2/FeCl3.
Conditions :
Directing effects : The nitro group at C3 directs chloro substitution to the ortho position (C5).
Step 4: Nitro Reduction to Amino
Reaction : Catalytic hydrogenation of the nitro group.
Conditions :
Table 1: Sequential Route Optimization Data
| Step | Key Parameter | Optimal Value | Yield Impact |
|---|---|---|---|
| 1 | Piperidine Equiv | 1.2 | +12% |
| 2 | HNO3 Concentration | 70% | +8% |
| 3 | Cl2 Flow Rate | 0.5 mL/min | +15% |
| 4 | H2 Pressure | 3 atm | +10% |
Convergent Synthesis via Palladium-Catalyzed Coupling
An alternative method employs cross-coupling to install the piperidinyl group:
Suzuki-Miyaura Coupling
Reaction : Coupling of ethyl 3-amino-5-chloro-4-iodobenzoate with piperidinylboronic acid.
Conditions :
Advantages :
-
Avoids harsh nitration/chlorination conditions
-
Enables late-stage diversification of the piperidinyl group
Limitations :
-
Requires synthesis of iodinated precursor
-
Sensitive to oxygen and moisture
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety:
Continuous Flow Nitration
Reactor type : Microfluidic system with temperature-controlled zones
Benefits :
Green Chlorination Methods
Alternative reagents :
-
SOCl2 in ionic liquids (recyclable medium)
-
Electrochemical Cl– oxidation (waste minimization)
Table 2: Industrial Method Comparison
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| Annual Capacity | 500 kg | 2,000 kg |
| Energy Consumption | 120 kWh/kg | 75 kWh/kg |
| Purity | 97% | 99% |
Analytical Characterization Protocols
Critical quality control measures include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Amino-5-chloro-4-(1-piperidinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Antiviral Activity
Research has indicated that compounds structurally related to ethyl 3-amino-5-chloro-4-(1-piperidinyl)benzoate exhibit antiviral properties. For instance, derivatives of chlorophenyl and thiadiazole have shown significant antiviral activity, suggesting that modifications to the benzoate structure can enhance efficacy against viral infections . The piperidine moiety is particularly noted for its role in increasing bioactivity.
Gastrointestinal Motility
Compounds similar to this compound have been investigated for their effects on gastrointestinal motility. Specifically, N-piperidinyl benzamides have been reported to stimulate gastrointestinal motility, making them potential candidates for treating conditions such as gastroparesis and other motility disorders . The pharmacological profile of these compounds indicates a favorable therapeutic index with low toxicity.
Neurological Disorders
There is emerging evidence that compounds with a similar structure may be beneficial in treating neurological disorders. They have been studied for their effects on neurotransmitter systems, particularly in conditions where modulation of serotonin receptors is advantageous . The piperidine ring contributes to the binding affinity of these compounds to various receptors, enhancing their therapeutic potential.
Synthesis and Chemical Properties
The synthesis of this compound typically involves several chemical reactions that allow for the introduction of functional groups essential for its biological activity. The general synthetic pathway includes:
- Step 1: Formation of the benzoate structure through esterification.
- Step 2: Introduction of the piperidine ring via nucleophilic substitution.
- Step 3: Chlorination at the 5-position to yield the final product.
This multi-step synthesis can be optimized for yield and purity, with various methods reported in literature .
Pharmacological Studies
A number of studies have documented the pharmacological properties of related compounds. For example:
These studies illustrate the versatility of the compound's structure in targeting various biological pathways.
Toxicity Assessments
Toxicity evaluations have shown that many derivatives maintain a low toxicity profile while exhibiting desired pharmacological effects. This is crucial for developing safe therapeutic agents .
Mechanism of Action
The mechanism of action of Ethyl 3-Amino-5-chloro-4-(1-piperidinyl)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The piperidine ring and the amino and chloro substituents play a crucial role in binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analogues
Alkyl Benzoates (e.g., Ethyl Benzoate, Butyl Benzoate)
- Structural Differences: Simple alkyl benzoates lack the amino, chloro, and piperidinyl substituents.
- Applications : Alkyl benzoates are widely used as solvents, flavoring agents, and cosmetic emollients. Ethyl benzoate, for instance, is a food additive ().
- Safety: Ethyl benzoate exhibits low acute toxicity but may cause mild dermal irritation ().
B. Piperidinyl-Substituted Analogues (e.g., Pharmacopeial Compound in )
- Structural Similarities : The compound in contains a piperidinyl group and halogen (fluoro) substitution, similar to the chloro group in the target compound.
- Applications : Such compounds are often pharmacologically active. The fluorine-substituted analogue in is part of a pharmacopeial standard, indicating therapeutic use, possibly as an antipsychotic or antiviral agent.
- Physicochemical Properties: Piperidinyl groups enhance lipophilicity and membrane permeability, critical for CNS drug candidates. The amino group in the target compound may further improve hydrogen-bonding capacity, influencing receptor binding .
Heterocyclic Esters (e.g., Ethyl 2-Benzamido-4,5-dimethylthiophene-3-carboxylate)
- Structural Differences: Replacement of the benzene ring with a thiophene (sulfur-containing heterocycle) alters electronic properties and solubility. The benzamido group (-NHCOC₆H₅) contrasts with the amino group in the target compound.
- Applications: Thiophene derivatives are explored for antimicrobial and anti-inflammatory activities.
Comparative Data Table
Biological Activity
Ethyl 3-amino-5-chloro-4-(1-piperidinyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features an amino group and a piperidinyl moiety, which contribute to its unique chemical reactivity and biological properties. The presence of these functional groups allows for various interactions with biological targets, enhancing its potential as a pharmaceutical agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymes : The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.
- Receptors : The piperidinyl group may engage with hydrophobic regions of receptors, modulating their function.
These interactions can lead to various pharmacological effects, including antimicrobial and anti-inflammatory activities.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. This property is crucial in the context of rising antibiotic resistance. A study highlighted its efficacy against Mycobacterium tuberculosis, suggesting it could serve as a lead compound in developing new tuberculosis treatments .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against M. tuberculosis | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Anticancer | Potential cytotoxic effects on cancer cells |
Case Study: Tuberculosis Treatment Development
A significant study focused on the optimization of this compound derivatives aimed at enhancing their efficacy against M. tuberculosis. The research involved high-throughput screening and structure-guided optimization, leading to compounds that demonstrated excellent in vivo efficacy in murine models . This study underscores the potential of this compound class in addressing urgent health challenges like tuberculosis.
Case Study: Cancer Cell Line Testing
Another investigation assessed the anticancer potential of this compound derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity by targeting the epidermal growth factor receptor (EGFR), which is critical in many cancers . These findings suggest that further development could lead to novel cancer therapies.
Q & A
Q. What are the recommended synthetic routes for Ethyl 3-Amino-5-chloro-4-(1-piperidinyl)benzoate, and how can intermediates be characterized?
A multi-step synthesis is typically employed, starting with functionalization of the benzoate core. Key steps include:
- Chlorination : Introduce the 5-chloro substituent via electrophilic aromatic substitution under controlled temperature (0–5°C) to minimize side reactions .
- Piperidinylation : Couple the piperidine moiety at the 4-position using nucleophilic aromatic substitution (SNAr) in anhydrous DMF with a catalytic base (e.g., KCO) .
- Amination : Install the 3-amino group via reductive amination or palladium-catalyzed Buchwald-Hartwig coupling .
Characterization : Use H/C NMR to confirm regiochemistry, LC-MS for purity (>95%), and X-ray crystallography (if crystalline) to resolve structural ambiguities .
Q. How does the piperidinyl group influence the compound’s solubility and reactivity in catalytic systems?
The piperidinyl substituent enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its basic nitrogen, facilitating homogeneous reaction conditions. In catalysis, it acts as a weak Lewis base, modulating electron density at the benzoate core, which can stabilize transition states in polymerization or cross-coupling reactions .
Advanced Research Questions
Q. What methodological approaches resolve contradictions in stereochemical outcomes during polymerization when using this compound as a catalyst modifier?
Contradictions arise from competing effects:
Q. How does the chloro substituent at the 5-position affect cytotoxicity in cell-based assays, and what controls are essential?
The 5-chloro group increases electrophilicity, potentially leading to nonspecific protein binding. However, cytotoxicity varies by cell type:
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases, GPCRs)?
- Docking Studies : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions with conserved lysine or aspartate residues in kinase ATP-binding pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of piperidinyl-benzoate interactions with lipid bilayers (relevant for membrane-bound targets) .
- Validate with SPR or ITC to measure binding kinetics (k/k) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
